

A Comparative Guide to 2-Aminooctanedioic Acid and Adipic Acid in Synthesis Applications

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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

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The selection of bifunctional monomers is a cornerstone of modern synthesis, dictating the ultimate properties and applications of resulting molecules, from high-performance polymers to complex bioactive peptides. This guide provides an objective comparison between two dicarboxylic acids: the industrially ubiquitous adipic acid and the specialized **2-aminoctanedioic acid**. While both possess two carboxyl groups, the presence of an α -amino group in **2-aminoctanedioic acid** fundamentally directs its synthetic utility away from traditional polycondensation and towards the nuanced field of peptide and medicinal chemistry.

Structural and Functional Comparison

Adipic acid is a symmetrical, linear C6 α,ω -dicarboxylic acid.^{[1][2]} Its structure is ideal for step-growth polymerization, as both carboxyl groups are sterically accessible and possess equal reactivity. This symmetry leads to polymers with regular, repeating units, which is crucial for achieving high crystallinity and desirable mechanical properties in materials like Nylon 6,6.^{[3][4]}

In contrast, **2-aminoctanedioic acid** (also known as 2-aminosuberic acid) is an asymmetrical C8 dicarboxylic acid featuring an amino group on the second carbon (the α -carbon).^{[5][6]} This α -amino acid structure introduces chirality and a third reactive site. The presence of the amino group alongside two carboxyl groups allows it to be used as a complex building block for creating non-standard peptides, peptide mimetics, and other specialized molecules where pendant carboxyl groups are desired for further functionalization or to enhance solubility.

Comparative Data: Physicochemical Properties

The fundamental structural differences are reflected in the physicochemical properties of the two acids.

Property	Adipic Acid	2-Aminooctanedioic Acid
CAS Number	124-04-9[3][7][8]	19641-59-9 (DL form)[6]
Molecular Formula	C ₆ H ₁₀ O ₄ [1][4]	C ₈ H ₁₅ NO ₄ [5][6]
Molar Mass	146.14 g/mol [4]	189.21 g/mol [5][6]
Melting Point	151-154 °C[4]	Not available
Boiling Point	337.5 °C[1][4]	Not available
Water Solubility	~23 g/L at 25 °C[1]	Soluble[5]
Acidity (pKa)	pKa ₁ = 4.41, pKa ₂ = 5.41[1]	Not available
Primary Application	Monomer for Nylon 6,6 and polyurethanes[3][4]	Non-standard amino acid in peptide synthesis

Synthesis Applications & Performance

Due to their distinct functionalities, these two molecules excel in different synthetic arenas. A direct performance comparison in the same application is not practical; instead, we compare their utility in their respective primary roles.

Adipic Acid in Polyamide Synthesis

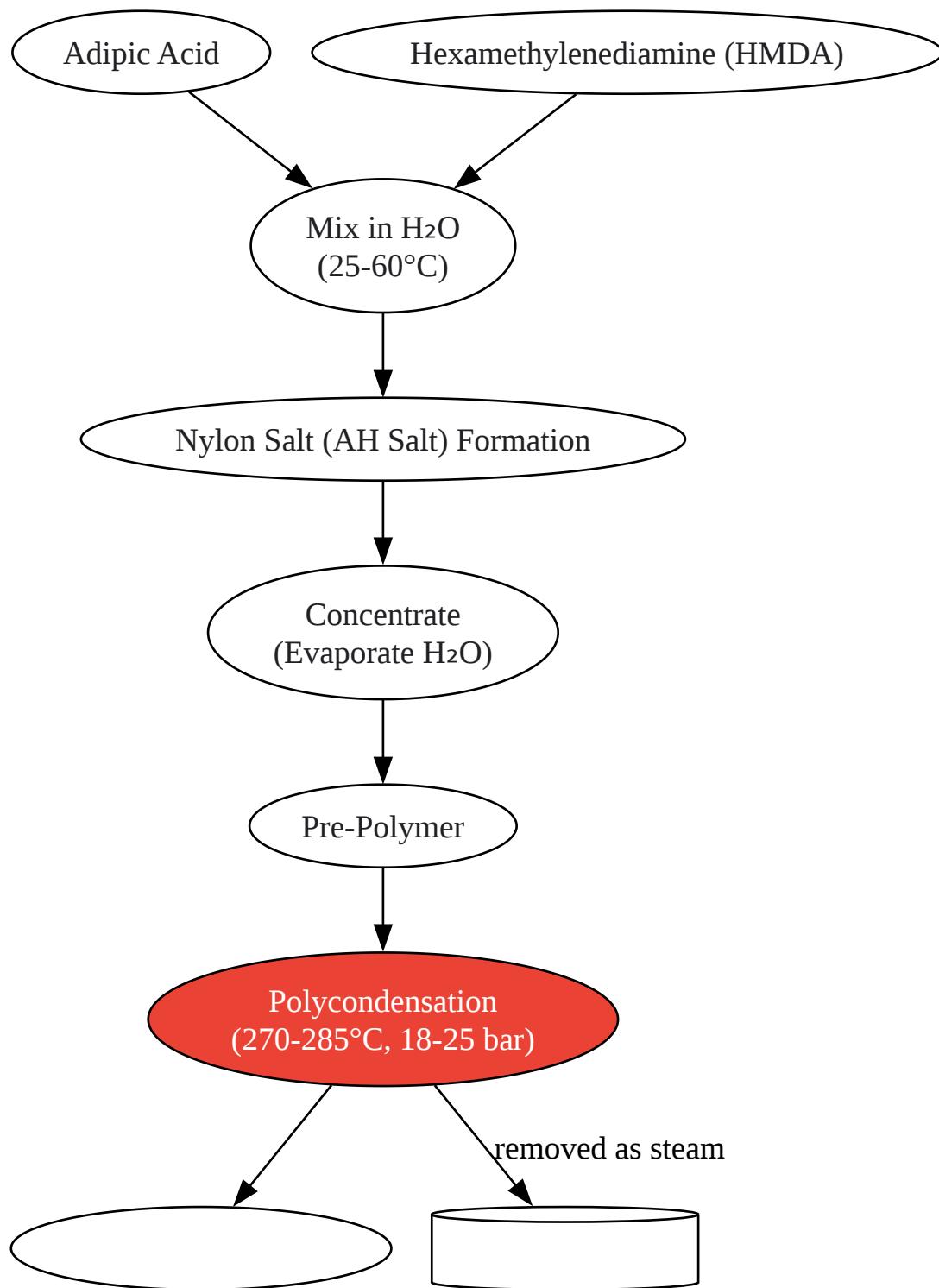
Adipic acid is a cornerstone of the polymer industry, primarily used as a comonomer with hexamethylenediamine (HMDA) to produce Nylon 6,6, a high-performance polyamide.[3][4] The synthesis is a step-growth polycondensation reaction that can be performed via melt polymerization, a robust and scalable industrial process.

The resulting polymer, Nylon 6,6, is known for its:

- High mechanical strength and stiffness

- Excellent thermal stability[9]
- Good chemical and abrasion resistance

These properties make it suitable for demanding applications in the automotive, textile, and electronics industries.[9]

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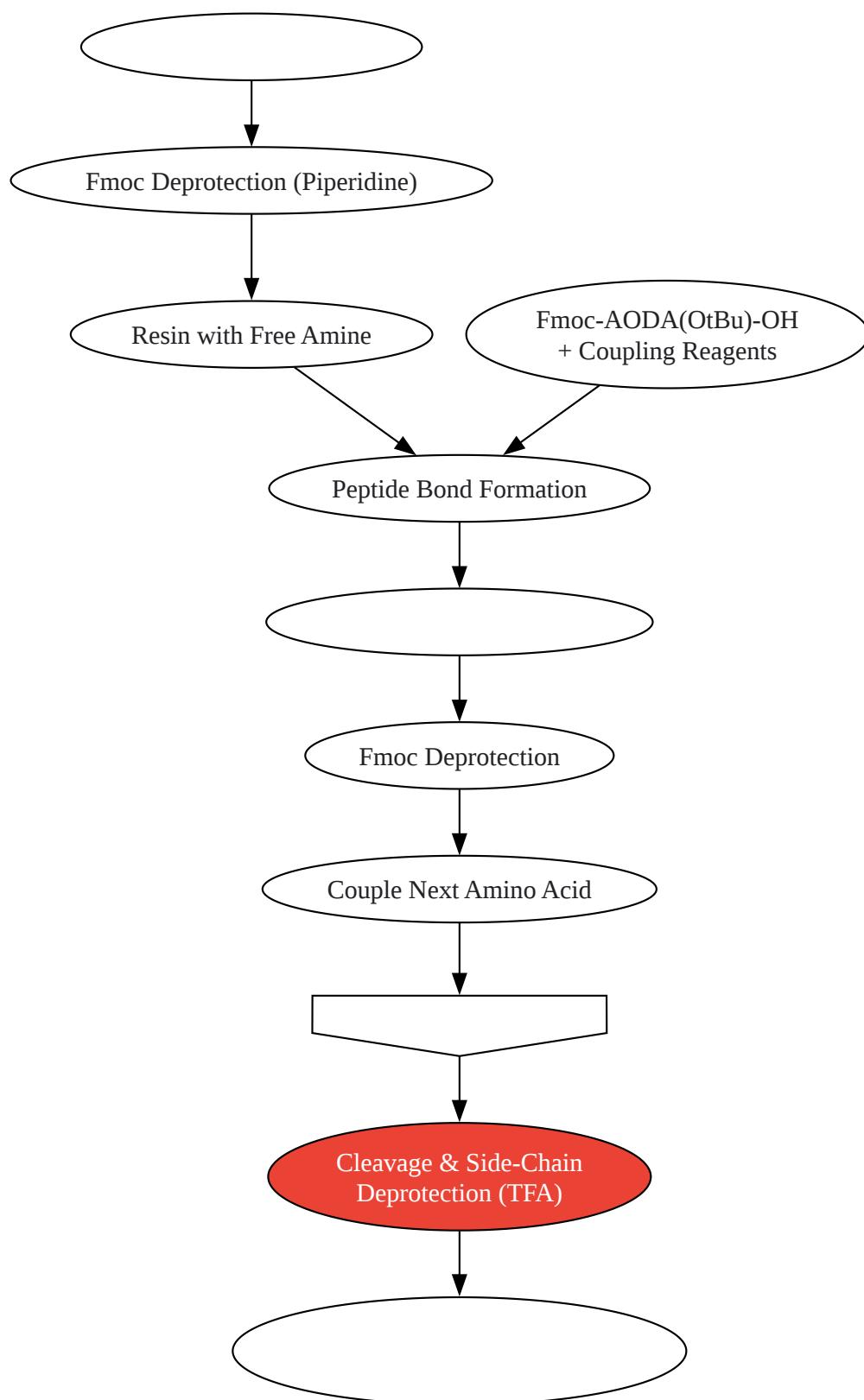
2-Aminoocatanedioic Acid in Peptide Synthesis

2-Aminooctanedioic acid finds its application in the highly specific domain of solid-phase peptide synthesis (SPPS). In this context, it is treated as a non-standard amino acid. Its α -amino group and α -carboxyl group can participate in peptide bond formation, while the distal ω -carboxyl group on the C8 end of the side chain remains as a reactive handle.

This unique structure allows for:

- Introduction of a hydrophilic, negatively charged side chain.
- Post-synthesis modification: The free carboxyl group can be used for conjugation to other molecules, such as labels, drugs, or for creating branched peptides.
- Formation of lactam bridges: The side-chain carboxyl can be cyclized with a side-chain amine from another residue to create constrained, structurally defined peptides.

The synthesis is performed stepwise on a solid support (resin), allowing for precise control over the amino acid sequence.

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Experimental Protocols

Protocol 1: Synthesis of Nylon 6,6 via Melt Polycondensation

This protocol is representative of a laboratory-scale synthesis that mimics the industrial process.

Materials:

- Adipic acid
- Hexamethylenediamine (HMDA), 70% v/v aqueous solution
- Ethanol
- Distilled water

Procedure:

- Nylon Salt Formation: Dissolve 10.00 g of adipic acid in 100 mL of ethanol in a 250 mL beaker. To this solution, add 12 mL of the 70% aqueous HMDA solution. A white precipitate of hexamethylene diammonium adipate (nylon salt) will form.[10]
- Salt Isolation and Drying: Gently heat the mixture for approximately 10 minutes. Collect the precipitated salt using a Büchner funnel and wash it with three 10 mL portions of ethanol. Air-dry the salt completely.[10]
- Polycondensation: Place the dry nylon salt into a reaction vessel equipped for heating and distillation to remove the water byproduct. Heat the vessel to approximately 270-280°C under a nitrogen atmosphere.
- Reaction Progression: As the salt melts, water is eliminated, driving the polycondensation reaction forward. The viscosity of the melt will increase as the polymer chains grow. Continue heating until the desired molecular weight is achieved (typically monitored by melt viscosity).
- Polymer Isolation: Cool the reaction vessel and isolate the solid Nylon 6,6 polymer. The polymer can then be processed, for example, by melt extrusion to form fibers.

Protocol 2: Incorporation of 2-Aminooctanedioic Acid via Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the general steps for adding a single, appropriately protected **2-aminoctanedioic acid** residue to a growing peptide chain on a solid support.

Materials:

- Fmoc-Rink Amide resin (or other suitable solid support)
- Fmoc-L-Asu(OtBu)-OH (Fmoc-protected **2-aminoctanedioic acid** with side-chain protected by a t-butyl group)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
- Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, Dichloromethane (DCM)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution to the resin, and agitate for 20 minutes to remove the Fmoc protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-L-Asu(OtBu)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA to activate the carboxylic acid.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours to form the peptide bond.

- **Washing:** Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents. At this point, the **2-aminoctanedioic acid** residue is coupled to the growing chain.
- **Chain Elongation:** Repeat the deprotection (Step 2) and coupling (Steps 3-4) cycles for each subsequent amino acid in the desired sequence.
- **Final Cleavage and Deprotection:** Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. This cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups (like the OtBu from the **2-aminoctanedioic acid**).
- **Peptide Precipitation:** Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether. The isolated peptide now contains a **2-aminoctanedioic acid** residue with a free carboxylic acid on its side chain.

Conclusion

The choice between adipic acid and **2-aminoctanedioic acid** is dictated entirely by the intended application.

- Adipic acid is a high-volume, cost-effective monomer for producing robust, linear aliphatic polyamides like Nylon 6,6. Its symmetry and bifunctionality are perfect for creating strong, crystalline materials for engineering and textile applications.
- **2-Aminoctanedioic acid** is a specialty amino acid used in the precise, stepwise synthesis of peptides and related molecules. Its trifunctional nature (one amine, two carboxyls) and chirality allow for the introduction of side-chain functionality, a critical feature in drug design and biochemical studies for creating molecules with specific conformations and biological activities.

In summary, while both are dicarboxylic acids, adipic acid is a workhorse for material synthesis, whereas **2-aminoctanedioic acid** is a precision tool for building complex, functional biomolecules.

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